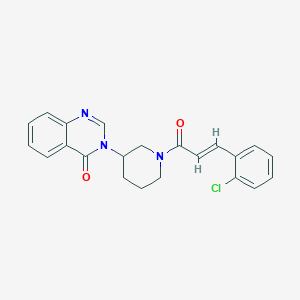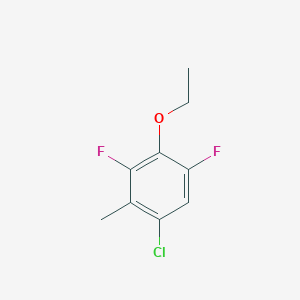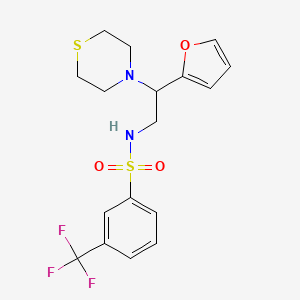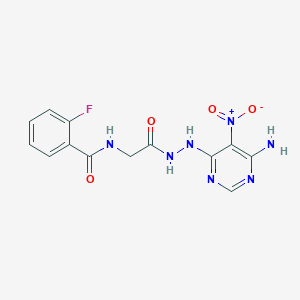![molecular formula C15H19N7O2 B2813864 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034275-58-4](/img/structure/B2813864.png)
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an ethoxy group, a triazolopyrazine ring, and a pyrazole ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally. Without specific data or studies on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound is involved in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical reactions. For instance, it is used in the formation of 4‐(1‐phenyl‐1H‐pyrazol‐3‐yl)‐[1,2,4]triazolo[4,3‐a]quinoxalines and their 4‐halogenopyrazolyl analogs, indicating its utility in creating complex molecular structures with potential biological activities (Atta & Ashry, 2011). Additionally, derivatives of this compound have been synthesized and studied for their antibacterial and antifungal activities, suggesting its relevance in medicinal chemistry and pharmacology (Hassan, 2013).
Computational Prediction and Biological Activity
The compound is also subject to computational predictions for biological activity. A study focused on modeling a library of related compounds to identify potential biological activities and acute toxicity using software like PASS and GUSAR. The compounds, after synthesis, showed promise as slightly toxic or non-toxic substances with potential antineurotic activity, particularly in the context of male reproductive and erectile dysfunction treatment (Danylchenko, Drushlyak, & Kovalenko, 2016).
Potential in Herbicide Development
Furthermore, derivatives of this compound were found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating its potential utility in agricultural sectors for controlling unwanted plant growth (Moran, 2003).
Contribution to Medicinal Chemistry
Lastly, the compound's derivatives have been part of studies in medicinal chemistry, showing antibacterial and anticancer activities. These studies involve the synthesis of novel scaffolds and evaluation against various microorganisms and cancer cell lines, indicating the compound's potential in developing new therapeutic agents (Mallisetty et al., 2022).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar triazolo pyrazine derivatives have been reported to exhibit inhibitory activities towardsc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
It’s known that similar compounds inhibit the activity of their target kinases, thereby disrupting the associated cell signaling pathways . This disruption can lead to a variety of effects, including the inhibition of cell growth and proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of c-Met/VEGFR-2 kinases. These kinases are involved in several signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound could potentially disrupt these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized to various extents, and excreted via the kidneys .
Result of Action
The result of this compound’s action is likely to be a reduction in the activity of its target kinases, leading to a disruption of the associated cell signaling pathways. This disruption can result in a variety of cellular effects, including a reduction in cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and alter its efficacy .
Eigenschaften
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-5-24-15-13-19-18-11(22(13)7-6-16-15)8-17-14(23)12-9(2)20-21(4)10(12)3/h6-7H,5,8H2,1-4H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTVMSTXVQBPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)
![6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2813783.png)

![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2813791.png)





![2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2813800.png)

![4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)
![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2813803.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide](/img/structure/B2813804.png)
